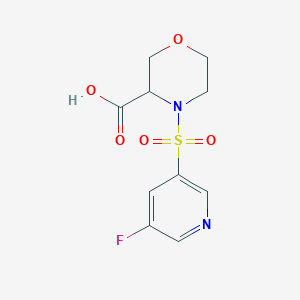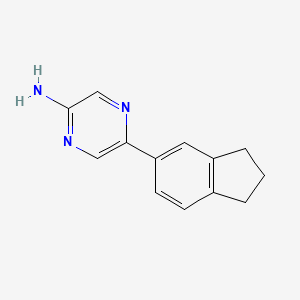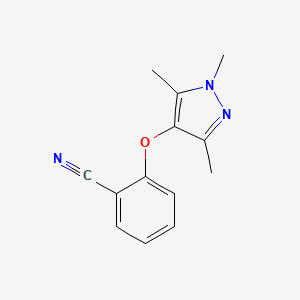![molecular formula C12H12BrNO4 B7581201 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, also known as Boc-3-amino-4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves its interaction with specific receptors in the brain, known as nicotinic acetylcholine receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on brain function.
Biochemical and Physiological Effects:
Studies have shown that 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel function, and the inhibition of cancer cell growth. These effects make this compound a promising candidate for the development of new therapeutic agents.
实验室实验的优点和局限性
One of the advantages of using 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid in lab experiments is its ability to selectively target specific receptors in the brain, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for the research and development of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid. These include the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanisms of action, and the development of new derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safe and effective methods for its use in therapeutic settings.
合成方法
The synthesis of 7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid involves a multi-step process that includes the reaction of 5-bromo-2-furoic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding aldehyde. This aldehyde is then converted to the corresponding alcohol, which is subsequently reacted with 3,4,6-trimethylheptanoic acid to form the final product.
科学研究应用
7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid4-(5-bromo-2-furanyl)-3,4,6-trimethylheptanoic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. Studies have shown that this compound has the ability to modulate the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and depression.
属性
IUPAC Name |
7-(5-bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c13-10-4-3-9(18-10)11(15)14-6-1-2-8(14)7(5-6)12(16)17/h3-4,6-8H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUINLNCDSJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)C3=CC=C(O3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)

![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)



![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![7-(Thiophene-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581216.png)
![1-[4-(Trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B7581218.png)